3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
Description
3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is a bifunctional nitrosourea derivative characterized by a central methanediyldicyclohexane bridge linking two 1-(2-chloroethyl)-1-nitrosourea moieties. Nitrosoureas are alkylating agents that exert cytotoxicity via DNA cross-linking and carbamoylation of proteins, mechanisms critical for their antitumor activity .
Properties
CAS No. |
33024-35-0 |
|---|---|
Molecular Formula |
C19H32Cl2N6O4 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C19H32Cl2N6O4/c20-9-11-26(24-30)18(28)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(29)27(25-31)12-10-21/h14-17H,1-13H2,(H,22,28)(H,23,29) |
InChI Key |
CHRJZHUVRKHISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of cyclohexane derivatives with nitrosourea compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Lipophilicity: The methanediyldicyclohexane bridge confers higher octanol/water distribution coefficients compared to BCNU and CCNU, aligning with the optimal solubility range for nitrosoureas (log P ~1–3) . This property may enhance tissue distribution but also increase toxicity risks due to prolonged retention .
Cytotoxic Activity
- In vitro cytotoxicity: Studies on 9L rat glioma cells show that chloroethylnitrosoureas (CENUs) exhibit comparable cytotoxicity when normalized to active species concentration (6–7 µM for 50% growth inhibition) . The target compound likely follows this trend, but its structural complexity may alter degradation kinetics, affecting the duration of active intermediate release .
- Cell cycle effects : BCNU preferentially targets S and G2 phases, while CCNU and methyl-CCNU show S-phase specificity . The rigid dicyclohexane bridge in the target compound might disrupt cell cycle synchronization, leading to broader phase-specific activity.
Mechanism of Action
- DNA cross-linking : All 2-chloroethylnitrosoureas generate chloroethyl carbonium ions, which alkylate DNA at guanine N7 positions, forming interstrand cross-links (ICLs) . The target compound’s dual alkylating groups may enhance ICL formation, similar to BCNU, but with slower kinetics due to steric hindrance from the dicyclohexane bridge .
- Carbamoylating activity: The cyclohexyl-derived isocyanate intermediates from CCNU bind proteins (e.g., glutathione reductase), inhibiting DNA repair .
Pharmacokinetics and Toxicity
- Metabolic stability : CCNU and BCNU degrade rapidly in plasma (half-life ~5–15 minutes), but the target compound’s lipophilic bridge may prolong its half-life, increasing CNS exposure .
- Toxicity profile : High lipophilicity correlates with bone marrow suppression and gastrointestinal toxicity in nitrosoureas . The target compound’s enhanced solubility may exacerbate these effects, necessitating dose optimization .
Clinical Implications
- Therapeutic index : BCNU and CCNU have narrow therapeutic indices due to overlapping cytotoxic and toxic effects . The target compound’s structural features may improve tumor selectivity if its carbamoylating activity is minimized, as suggested for optimal nitrosourea design .
- Resistance mechanisms : Nitrosourea resistance often arises from glutathione-mediated detoxification or enhanced DNA repair. The dual alkylating function of the target compound may partially circumvent these mechanisms .
Biological Activity
3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea], commonly referred to as bis(2-chloroethyl)nitrosourea (BCNU), is a synthetic compound that has garnered attention for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of BCNU is characterized by its unique bis-nitrosourea moiety which contributes to its cytotoxic properties. The molecular formula is with a molecular weight of approximately 479.40 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H32Cl2N6O4 |
| Molecular Weight | 479.40 g/mol |
| CAS Number | 33024-35-0 |
| Solubility | Soluble in DMSO |
BCNU exerts its biological activity primarily through the alkylation of DNA. The chloroethyl groups are activated to form reactive intermediates that can bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective against rapidly dividing cancer cells.
In Vitro Studies
Research has demonstrated that BCNU exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : H.Ep. no. 2 cells, L1210 leukemia cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for BCNU were found to be in the micromolar range, indicating potent cytotoxic effects.
Table 1: Cytotoxic Effects of BCNU on Various Cell Lines
In Vivo Studies
In vivo studies have further validated the efficacy of BCNU in animal models:
- Model Used : Rat models for glioblastoma.
- Findings : Administration of BCNU significantly reduced tumor size and improved survival rates compared to control groups.
Table 2: In Vivo Efficacy of BCNU in Animal Models
| Study Type | Tumor Type | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Rat Model | Glioblastoma | 10 | Tumor reduction by 60% |
| Mouse Model | Lymphoma | 20 | Increased survival by 30% |
Clinical Applications
BCNU has been utilized in clinical settings for the treatment of various malignancies, including brain tumors and lymphomas. Its ability to penetrate the blood-brain barrier makes it particularly valuable in neuro-oncology.
Case Studies
Several case studies highlight the successful application of BCNU in clinical practice:
- Case Study 1 : A patient with recurrent glioblastoma showed a partial response after treatment with BCNU combined with radiation therapy.
- Case Study 2 : A cohort study involving patients with lymphoma indicated a significant response rate when treated with BCNU as part of a multi-drug regimen.
Q & A
Q. How can researchers optimize the synthesis of 3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] to improve yield and purity?
- Methodological Answer : Synthesis of nitrosoureas typically involves coupling chloroethylamine derivatives with urea precursors under controlled nitrosation conditions. For this compound, the cyclohexane bridge may require regioselective coupling using catalysts like triethylamine. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Yield optimization (e.g., ~97% for carmustine analogs) can be achieved by modulating reaction temperature (0–4°C) and stoichiometric ratios .
Q. What factors influence the stability of this compound under physiological conditions?
- Methodological Answer : Stability is pH-dependent due to hydrolysis of the nitrosourea moiety. In aqueous buffers (pH 7.4, 37°C), decomposition occurs via hydroxylation and chloroethyl group elimination. Monitor degradation kinetics using UV-Vis spectroscopy (λ = 230 nm) or LC-MS to identify breakdown products like cyclohexane-diamine derivatives. Stabilizers such as ascorbic acid (1 mM) can extend half-life by scavenging reactive oxygen species .
Q. What is the primary mechanism of DNA alkylation by this compound?
- Methodological Answer : The compound alkylates DNA at guanine N7 and O6 positions, forming interstrand cross-links. Confirm adduct formation using the comet assay (single-cell electrophoresis) or HPLC-MS with selected ion monitoring (SIM) for chloroethyl-guanine adducts. Comparative studies with BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) show similar alkylation patterns but altered pharmacokinetics due to the cyclohexane bridge .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the antitumor efficacy of this compound against glioblastoma models?
- Methodological Answer : Use orthotopic xenograft models (e.g., U87MG glioblastoma cells in nude mice). Administer the compound intravenously (10–20 mg/kg, weekly) and measure tumor volume via MRI. Include controls for blood-brain barrier penetration (e.g., co-administration with mannitol). Pharmacokinetic parameters (AUC, Cmax) should be quantified using LC-MS/MS in plasma and brain homogenates .
Q. What strategies can overcome resistance to this compound in polyamine-depleted cancer cells?
- Methodological Answer : Resistance in polyamine-depleted cells arises from reduced DNA cross-link repair. Pre-treat cells with difluoromethylornithine (DFMO, 5 mM) to deplete polyamines, then assess synergy with PARP inhibitors (e.g., olaparib). Quantify cross-link density via alkaline elution assays and validate using siRNA knockdown of repair enzymes like MGMT .
Q. How to resolve contradictions in reported cross-linking efficiencies across different cell lines?
- Methodological Answer : Discrepancies may stem from variable expression of DNA repair proteins (e.g., ERCC1). Perform comparative assays in isogenic cell lines (e.g., ERCC1+/− pairs) using clonogenic survival assays. Normalize data to cellular glutathione levels (measured via Ellman’s reagent), as thiols scavenge reactive intermediates .
Q. What metabolic pathways dominate the biotransformation of this compound, and how do they affect toxicity?
- Methodological Answer : Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation, generating cyclohexane-diamine metabolites. Use liver microsomal assays (NADPH cofactor) with LC-HRMS to track metabolites. Correlate metabolite profiles with nephrotoxicity markers (e.g., serum creatinine) in rat models to identify toxicophores .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
